Allantoin, (R)-

Description

Significance of Allantoin (B1664786) in Biological Systems

Allantoin, in its broader sense (often as a racemic mixture or the S-(+)-enantiomer), is a significant metabolic intermediate in a wide array of organisms, including animals, plants, and bacteria. wikipedia.org It is a product of purine (B94841) catabolism, formed through the oxidation of uric acid. wikipedia.org In many mammals, excluding humans and other higher apes, allantoin is the primary method for excreting nitrogenous waste. wikipedia.org

The significance of allantoin extends to its role as a biomarker. Because uric acid is the final product of purine metabolism in humans, the presence of allantoin is indicative of non-enzymatic processes involving reactive oxygen species. wikipedia.org This makes allantoin a potential biomarker for measuring oxidative stress. wikipedia.org

While the biological significance of allantoin as a whole is well-documented, specific research pinpointing the distinct role of (-)-Allantoin in these systems is limited. The enzymes that metabolize allantoin in various organisms are often specific to the S-(+)-isomer, leading to an accumulation of the R-(-)-enantiomer when a racemic mixture is present. ncats.io This suggests that the biological significance of (-)-Allantoin may differ from its dextrorotatory counterpart, though further research is needed to fully elucidate these differences.

Historical Context of Allantoin Investigations

The history of allantoin research dates back to the early 19th century. The compound was first isolated in 1800. reddit.com A significant milestone in its history was its synthesis from uric acid. reddit.com

The stereochemistry of allantoin, leading to the identification of its enantiomers, was established later. It was determined that the naturally occurring form, isolated from sources like the leaves of Platanus orientalis and the urine of cattle, is the dextrorotatory S-(+)-allantoin. chemagent.su Conversely, the levorotatory (-)-allantoin, or R-allantoin, was obtained through the selective degradation of the dextrorotatory form from a racemic mixture by the action of allantoinase from sources like soy bean meal. ncats.io

The majority of historical and ongoing research has focused on the synthetically produced racemic mixture of allantoin, which is an equal mix of the (R)- and (S)-enantiomers. chemagent.su This racemic mixture is what is commonly used in various commercial applications. reddit.com Specific investigations into the unique properties and activities of (-)-Allantoin have been less common, representing an area for potential future research.

Detailed Research Findings

While comprehensive research focusing solely on (-)-Allantoin is not abundant, some studies provide insights into its properties and preparation.

| Property | Description | Source |

| Chemical Name | (R)-(-)-Allantoin | ncats.io |

| Optical Rotation | Levorotatory | chemagent.su |

| CAS Number | 7303-80-2 | medkoo.com |

| Molecular Formula | C4H6N4O3 | medkoo.com |

| Molecular Weight | 158.12 g/mol | medkoo.com |

A notable method for the isolation of (-)-Allantoin involves the use of microorganisms. One study detailed a procedure where a culture of Pseudomonas aeruginosa was incubated with racemic (±)-allantoin. The bacteria selectively degraded the (+)-allantoin, allowing for the isolation of (-)-allantoin from the medium. chemagent.su This biological separation method highlights a key difference in how organisms interact with the two enantiomers.

Further research has determined several properties of the isolated (-)-Allantoin, including its solubility and molar rotation in various solvents, its infrared spectrum, and its decomposition point. chemagent.su These properties were compared with those of racemic allantoin and related compounds to establish its distinct characteristics. chemagent.su

It is important to note that much of the available research on the biological activities of allantoin, such as its wound-healing, anti-inflammatory, and keratolytic properties, has been conducted using either the racemic mixture or the S-(+)-enantiomer. scielo.brpimr.plresearchgate.net Therefore, attributing these effects specifically to (-)-Allantoin requires further targeted investigation. The differential metabolism of the enantiomers by certain enzymes suggests that their biological effects could indeed differ. ncats.io

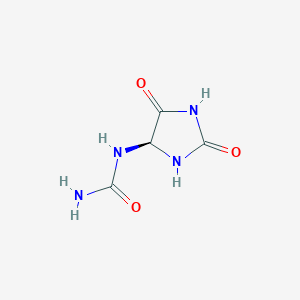

Structure

3D Structure

Properties

CAS No. |

7303-80-2 |

|---|---|

Molecular Formula |

C4H6N4O3 |

Molecular Weight |

158.12 g/mol |

IUPAC Name |

[(4R)-2,5-dioxoimidazolidin-4-yl]urea |

InChI |

InChI=1S/C4H6N4O3/c5-3(10)6-1-2(9)8-4(11)7-1/h1H,(H3,5,6,10)(H2,7,8,9,11)/t1-/m1/s1 |

InChI Key |

POJWUDADGALRAB-PVQJCKRUSA-N |

Isomeric SMILES |

[C@@H]1(C(=O)NC(=O)N1)NC(=O)N |

Canonical SMILES |

C1(C(=O)NC(=O)N1)NC(=O)N |

Appearance |

Solid powder |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>3 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

(-)-Allantoin, Allantoin, (-)-; Allantoin, (R)-(-)-; |

Origin of Product |

United States |

Allantoin Catabolism and Metabolic Fates

Enzymatic Degradation Pathways of Allantoin (B1664786)

The enzymatic breakdown of allantoin is a multi-step process that begins with the hydrolysis of the five-membered ring of allantoin and is followed by the degradation of the resulting linear intermediate, allantoate (B10759256). researchgate.netnih.gov

The initial and committed step in allantoin catabolism is the hydrolysis of (S)-allantoin by the enzyme allantoinase (ALN, EC 3.5.2.5). nih.govwikipedia.org This enzyme catalyzes the hydrolytic cleavage of the internal amide bond in the imidazolidine (B613845) ring of allantoin, yielding allantoate (also known as allantoic acid). researchgate.netnih.gov The reaction requires one molecule of water. wikipedia.org

Allantoinase exhibits stereospecificity, acting exclusively on (S)-allantoin, which is the enantiomer produced enzymatically from uric acid in most organisms. researchgate.netnih.gov This specificity is a crucial aspect of the pathway, necessitating mechanisms to handle the non-enzymatically formed (R)-allantoin. In Escherichia coli, allantoinase (encoded by the allB gene) shows a low affinity for its substrate, which is increased through allosteric activation by another enzyme in the pathway, glycerate 2-kinase (GlxK). dtu.dk

Table 1: Allantoinase (ALN) Reaction

| Enzyme | EC Number | Substrate(s) | Product(s) | Description |

| Allantoinase | 3.5.2.5 | (S)-Allantoin, H₂O | Allantoate | Catalyzes the hydrolytic opening of the five-membered ring of (S)-allantoin. nih.govwikipedia.org |

Once allantoate is formed, its degradation can proceed via different enzymatic routes to release ammonia (B1221849) and carbon dioxide. The specific pathway employed depends on the organism. nih.govresearchgate.net

Allantoicase (Allantoate Amidinohydrolase): This enzyme (EC 3.5.3.4) hydrolyzes allantoate to (S)-ureidoglycolate and one molecule of urea (B33335). wikipedia.org The urea is subsequently broken down by urease into two molecules of ammonia and one molecule of carbon dioxide. This pathway is found in some amphibians and microorganisms. nih.govwikipedia.org

Allantoate Amidohydrolase (AAH): In plants and some bacteria, allantoate is degraded by allantoate amidohydrolase (EC 3.5.3.9), also known as allantoate deiminase. nih.govwikipedia.org This enzyme directly hydrolyzes allantoate to ureidoglycine, two molecules of ammonia, and one molecule of carbon dioxide, bypassing the formation of a urea intermediate. wikipedia.orgnih.gov In plants like Arabidopsis and soybean, AAHs are homodimeric, manganese-dependent enzymes located in the endoplasmic reticulum. nih.gov

Ureidoglycolase: The product of both the allantoicase and allantoate amidohydrolase reactions, (S)-ureidoglycolate or ureidoglycine, is further metabolized. Ureidoglycolase (EC 3.5.3.19) catalyzes the hydrolysis of (S)-ureidoglycolate to glyoxylate (B1226380) and two molecules of ammonia and carbon dioxide, or in some pathways, it can produce glyoxylate and urea. nih.gov This final step completes the release of all four nitrogen atoms from the original purine (B94841) ring structure.

Table 2: Allantoate Degradation Enzymes

| Enzyme | EC Number | Substrate(s) | Product(s) | Typical Organisms |

| Allantoicase | 3.5.3.4 | Allantoate, H₂O | (S)-Ureidoglycolate, Urea | Amphibians, some microorganisms. nih.govwikipedia.org |

| Allantoate Amidohydrolase (AAH) | 3.5.3.9 | Allantoate, H₂O | Ureidoglycine, 2 NH₃, CO₂ | Plants, some bacteria. nih.govnih.gov |

| Ureidoglycolase | 3.5.3.19 | (S)-Ureidoglycolate, H₂O | Glyoxylate, 2 NH₃, CO₂ | Various organisms. nih.gov |

Microbial Allantoin Degradation Mechanisms

In microorganisms, allantoin is a valuable secondary nitrogen source, particularly when preferred sources like ammonia or certain amino acids are scarce. wikipedia.orgresearchgate.net

Bacteria have evolved sophisticated regulatory systems to utilize alternative nitrogen sources during periods of nutrient limitation. nih.govnih.gov Under nitrogen starvation, many bacteria, including E. coli, upregulate the expression of genes involved in the catabolism of nitrogen-rich compounds like allantoin. nih.govasm.org Studies have shown that the breakdown of allantoin is crucial for the adaptive response to long-term nitrogen starvation in E. coli, enabling optimal growth recovery when nitrogen becomes available again. nih.govnih.gov This adaptation involves a large-scale reprogramming of the transcriptome to facilitate nitrogen scavenging from alternative sources. researchgate.net In yeast, nitrogen starvation induces autophagy, a process that degrades bulk RNA, with the resulting nucleosides being further catabolized, potentially feeding into the purine degradation pathway that produces allantoin. embopress.org

The genes encoding the enzymes for allantoin degradation are often organized into operons or gene clusters, allowing for coordinated regulation. In E. coli, the genes for allantoin utilization are found in the all operon. dtu.dk In some bacteria, such as members of the order Bacillales, a key gene locus known as the UreD cluster is involved in allantoin degradation. researchgate.net The presence of this cluster provides an adaptive advantage, especially in nitrogen-poor environments, by enabling the bacterium to use allantoin as a nitrogen source. researchgate.net In Saccharomyces cerevisiae, the degradation of allantoin involves multiple enzymes and transport systems whose production is inducible by allophanate, the final intermediate of the pathway. nih.gov The DAL80 gene product acts as a regulator for the expression of these inducible genes. nih.gov

Allantoin Racemization and Stereochemical Considerations

The enzymatic pathway for purine degradation stereospecifically produces (S)-allantoin. researchgate.net However, allantoin can undergo spontaneous, non-enzymatic racemization, converting between its (S)- and (R)-enantiomers. researchgate.netresearchgate.net This process is pH-dependent, occurring rapidly in neutral and alkaline solutions. researchgate.netresearchgate.net

The stereospecificity of allantoinase, which only degrades the (S)-isomer, means that (R)-allantoin would accumulate if not for a mechanism to convert it to the usable form. researchgate.net Some organisms have evolved an enzyme, allantoin racemase, that catalyzes the reversible interconversion of the two allantoin enantiomers. researchgate.netnih.gov This ensures that the entire pool of allantoin, whether from enzymatic production or non-enzymatic racemization, can be efficiently channeled into the catabolic pathway. researchgate.net The mechanism of enzymatic racemization by allantoin racemase involves the release of the hydrogen atom at the C-5 asymmetric carbon, a process distinct from non-enzymatic racemization. nih.gov

Allantoin Racemase Activity

Allantoin racemase (EC 5.1.99.3) is an enzyme that catalyzes the interconversion of (R)-(-)-allantoin and (S)-(+)-allantoin, ensuring that all allantoin produced can be channeled into the purine degradation pathway. wikipedia.org This enzymatic activity was first described in Pseudomonas species. nih.govacs.org Since allantoinase, the next enzyme in the pathway, is specific for (S)-allantoin, the presence of a racemase is essential for the complete and efficient catabolism of racemic allantoin mixtures that can arise from non-enzymatic processes. nih.gov

Bioinformatic studies have indicated that proteins belonging to the Asp/Glu racemase superfamily are likely responsible for allantoin racemase activity. nih.govacs.org For instance, the allantoin racemase from Klebsiella pneumoniae (KpHpxA) has been characterized and shown to effectively catalyze the racemization of both (S)- and (R)-allantoin. nih.gov Similarly, an allantoin racemase was isolated and purified from the yeast Candida utilis. nih.gov

The catalytic efficiency of these enzymes can be significant. The allantoin racemase from K. pneumoniae exhibits a kcat/KM of 6.0 × 10^5 M⁻¹s⁻¹ and provides a rate enhancement of 1.2 × 10^6 over the non-enzymatic reaction. nih.gov A recombinant allantoin racemase, identified through bioinformatics, showed a similar efficiency (kcat/KM ≈ 5 × 10^4 M⁻¹ s⁻¹) for both enantiomers. nih.govacs.org

Mechanistic Insights into Racemization (Bicyclic Intermediate, Proton Exchange)

The racemization of allantoin can occur through two distinct, independent chemical pathways. nih.govacs.orgresearchgate.net

Bicyclic Intermediate Formation: This pathway involves an intramolecular attack of the N8 nitrogen on the C4 carbon of the hydantoin (B18101) ring. This forms a symmetrical, achiral bicyclic intermediate which can then decompose to form either the (R)- or (S)-enantiomer of allantoin. researchgate.net This intramolecular pathway is faster than proton exchange in spontaneous, non-enzymatic racemization, particularly for the allantoin anion where the ureido side chain adopts a cis-conformation favorable for the attack. researchgate.netablesci.com

Proton Exchange: This pathway involves the direct exchange of the proton at the chiral C5 carbon with the solvent. researchgate.net This is a slower non-enzymatic process. nih.govacs.org

Research using 13C and 1H NMR to monitor these two mechanisms in the presence of a microbial allantoin racemase revealed a crucial insight into the enzyme's function. The enzyme does not affect the velocity of the faster, bicyclic intermediate pathway. nih.govacs.org Instead, it dramatically accelerates the slower proton exchange mechanism, increasing its rate by approximately seven orders of magnitude. nih.govacs.org Further investigation with purified allantoin racemase from Candida utilis in deuterium (B1214612) oxide confirmed that enzymatic racemization proceeds in parallel with the release of the hydrogen atom at the C-5 position, which is consistent with the proton exchange mechanism. nih.gov This enzymatic strategy is believed to have been inherited through divergent evolution from enzymes acting on substrates like glutamate, where proton exchange is the only possible racemization mechanism. nih.govacs.org

Comparative Analysis of Allantoin Metabolism Across Diverse Organisms

The metabolic fate of allantoin, the product of uric acid oxidation, varies significantly across the biological kingdoms. While it serves as a key intermediate in nitrogen recycling for many organisms, it is the final excretory product for others.

Metabolic Fates in Mammalian Systems (Non-Hominoid)

In most mammals, excluding hominoid apes and humans, the enzyme urate oxidase (uricase) is present and active. This enzyme catalyzes the oxidation of uric acid to (S)-allantoin. nih.govacs.orgresearchgate.net Consequently, for these non-hominoid mammals, allantoin is the primary and final product of the purine degradation pathway and is excreted in the urine. researchgate.netpashudhanpraharee.com

Studies comparing plasma concentrations of allantoin (Alla) and uric acid (UA) highlight this difference. The Alla/UA quotient is a useful indicator of urate oxidase activity. In rats, which possess urate oxidase, micropuncture and clearance studies have shown that allantoin is freely filtered by the glomerulus and is not subject to net reabsorption or secretion along the nephron. nih.gov The handling of allantoin by the rat kidney is distinct from that of uric acid. nih.gov

The table below presents the allantoin/uric acid quotients for various non-hominoid mammals, demonstrating their active purine oxidation pathway beyond uric acid.

Allantoin in Fish Excretion

In fish, the degradation of uric acid is a key metabolic process, with the liver peroxisomes housing the necessary enzymes. nih.gov This includes uricase, which produces allantoin, as well as allantoinase and allantoicase, which further break down allantoin. nih.gov This indicates that for many fish, allantoin is an intermediate rather than a final excretory product. The ultimate nitrogenous waste product in most fish is ammonia, making them ammoniotelic. ecowin.orgyorku.ca

Based on the intraperoxisomal location of allantoicase, fish can be categorized into different groups. For example, in the "mackerel group," allantoicase is found on the outer surface of the peroxisomal membrane, whereas in the "sardine group," it is located in the soluble matrix of the peroxisome. nih.gov

Allantoin Metabolism in Invertebrates and Other Vertebrates

The metabolism of allantoin in invertebrates is diverse. In some insects, such as the fruit fly Drosophila melanogaster, allantoin is considered an end product of purine degradation. researchgate.net However, other insects like the mosquito Aedes aegypti possess a more extensive uricolytic pathway. They express urate oxidase, allantoinase, and allantoicase, allowing them to metabolize uric acid all the way to urea. nih.gov In crustaceans like the mud crab Scylla serrata, allantoin is metabolized further, ultimately yielding ammonia and CO2. mdpi.com

Among other vertebrates, birds present an interesting case. Similar to hominoid primates, birds lack the urate oxidase enzyme. nih.gov Therefore, uric acid is their main nitrogenous waste product. The allantoin found in the plasma of birds is the result of non-enzymatic oxidation of uric acid, often used as a marker for oxidative stress. nih.gov

The following table summarizes the metabolic role of allantoin across a range of organisms.

Biological Functions and Molecular Mechanisms of Allantoin in Non Human Organisms

Role in Nitrogen Homeostasis and Mobilization

Allantoin (B1664786), a nitrogen-rich compound, is a key intermediate in the purine (B94841) catabolism pathway in many plants. researchgate.net, nih.gov This pathway is not merely for degradation but serves as a crucial mechanism for nitrogen recycling and redistribution, ensuring the plant's nutritional needs are met, particularly under nitrogen-limiting conditions. nih.gov, researchgate.net

Nitrogen Recycling and Remobilization in Plants

The breakdown of purine nucleotides, fundamental components of nucleic acids and energy currency, releases nitrogen that could otherwise be lost. Plants efficiently salvage this nitrogen by converting purines into ureides, primarily allantoin and allantoate (B10759256). mdpi.com, nih.gov This process is a vital part of the plant's nitrogen economy, allowing for the remobilization of nitrogen from senescing tissues to growing sinks like new leaves and developing seeds. researchgate.net, researchgate.net The degradation of the purine ring to form allantoin becomes especially significant under nitrogen deficiency, where it helps to compensate for the limited external supply. nih.gov, researchgate.net In nitrogen-stressed rice, for instance, allantoin accumulation can increase nearly eight-fold, highlighting the pathway's role in nitrogen remobilization under scarcity. nih.gov

Allantoin as a Nitrogen Transport Form

Allantoin and its hydrolytic product, allantoate, are collectively termed ureides. mdpi.com These molecules are exceptionally efficient at transporting nitrogen throughout the plant. Their high nitrogen-to-carbon ratio (1:1) makes them a more economical choice for nitrogen transport compared to amides like asparagine and glutamine. mdpi.com In many tropical and subtropical legume species that fix atmospheric nitrogen, ureides constitute the primary form of organic nitrogen transported from the root nodules to the shoot, accounting for up to 90% of the total nitrogen moved through the xylem. nih.gov, mdpi.com, oup.com In non-leguminous plants, while the contribution is less pronounced, allantoin and allantoic acid can still represent a significant portion (around 15%) of the nitrogenous compounds in the sieve tube sap. nih.gov, nih.gov The transport itself occurs through either apoplastic or symplastic pathways, with specialized ureide permease (UPS) transporters facilitating movement across membranes, such as from nodules into the xylem. mdpi.com

Contribution to Nitrogen Homeostasis in Specific Plant Species

The importance of allantoin in nitrogen homeostasis varies significantly across the plant kingdom. In symbiotic nitrogen-fixing legumes like soybean and cowpea, the synthesis of allantoin in root nodules is the primary route for assimilating fixed nitrogen for long-distance transport. tandfonline.com, oup.com, nih.gov Studies using ¹⁵N-labeled nitrate (B79036) on soybean have shown that the majority of allantoin found in the shoots originates from the nodules, with transport occurring mainly through the xylem. tandfonline.com

In non-legume species such as rice, allantoin metabolism plays a crucial role, especially under nitrogen-limited conditions. Overexpression of the rice ureide permease gene, OsUPS1, leads to increased allantoin accumulation and improved growth when nitrogen is scarce. nih.gov, nih.gov Conversely, the allantoinase gene (OsALN), which breaks down allantoin, is upregulated under low nitrogen conditions, suggesting a fine-tuned regulation to release nitrogen when needed. nih.gov In Arabidopsis thaliana, allantoin can serve as an alternative nitrogen source, and the expression of its allantoinase gene (AtALN) is upregulated when allantoin is the sole nitrogen source provided. nih.gov, nih.gov However, research on cultured coffee cells indicated a more limited role for allantoin as a primary nitrogen source under the specific experimental conditions. nih.gov

Table 1: Role of Allantoin in Nitrogen Homeostasis in Various Plant Species

| Plant Species | Role in Nitrogen Homeostasis | Key Research Findings | Citations |

|---|---|---|---|

| Soybean (Glycine max) | Primary long-distance nitrogen transport form from nodules. | Represents a major form for transporting symbiotically fixed nitrogen; transported via xylem. | tandfonline.com, oup.com |

| Cowpea (Vigna unguiculata) | Major component of the soluble nitrogen pool. | 60-80% of xylem-borne nitrogen consists of ureides (allantoin and allantoate). | nih.gov |

| Rice (Oryza sativa) | Important under nitrogen-limiting conditions. | Accumulation improves growth under limited nitrogen; expression of ureide metabolism genes (OsUPS1, OsALN) is regulated by nitrogen status. | nih.gov, researchgate.net, nih.gov |

| Arabidopsis thaliana | Serves as an alternative nitrogen source. | Can utilize allantoin as a sole nitrogen source; allantoinase gene (AtALN) is upregulated in response. | nih.gov, nih.gov |

| Black Locust (Robinia pseudoacacia) | Involved in seasonal nitrogen mobilization. | Allantoinase gene (RpALN) expression is upregulated in spring and fall in the bark/cambial region, suggesting a role in nitrogen cycling. | nih.gov |

| Coffee (Coffea arabica) | Limited role as a primary nitrogen source in cell culture. | Cultured cells grown with allantoin as the nitrogen source accumulated much less mass compared to mineral nitrogen sources. | nih.gov |

Allantoin as a Signaling Molecule

Beyond its metabolic function in nitrogen transport, allantoin has emerged as a significant signaling molecule in plants, particularly in mediating responses to environmental stress. researchgate.net It orchestrates complex interactions between different phytohormone pathways and activates the expression of numerous stress-responsive genes. researchgate.net

Regulation of Phytohormone Pathways (e.g., Abscisic Acid, Jasmonic Acid, Brassinosteroids)

Allantoin accumulation, either endogenously due to stress or through external application, triggers a cascade of hormonal signals that enhance plant resilience. researchgate.net

Abscisic Acid (ABA): Allantoin is a potent activator of ABA metabolism and signaling. oup.com, nih.gov It enhances ABA production through at least two mechanisms: by increasing the transcription of NCED3, a gene encoding a key enzyme in ABA biosynthesis, and through the post-translational activation of BG1, a β-glucosidase that releases active ABA from its inactive, glucose-conjugated form. cngb.org This increase in ABA levels is a central component of how allantoin confers tolerance to abiotic stresses like drought and salinity. cngb.org, mdpi.com

Jasmonic Acid (JA): The signaling action of allantoin extends to the jasmonic acid pathway. Research has shown that allantoin can activate JA responses, but this activation is dependent on ABA production. oup.com, nih.gov The process is regulated by MYC2, a master transcription factor in the JA signaling pathway. oup.com, nih.gov This demonstrates a complex crosstalk where allantoin acts upstream of ABA, which in turn modulates JA signaling, integrating multiple stress response networks. researchgate.net, mdpi.com

Brassinosteroids (BR): More recent studies have revealed that allantoin also influences the brassinosteroid pathway. In both rice and Arabidopsis, allantoin-mediated salinity tolerance involves the induction of BR biosynthesis genes, such as those encoding cytochrome P450 enzymes. nih.gov This indicates that allantoin's protective role is not limited to the ABA-JA crosstalk but encompasses a broader hormonal network.

Stimulation of Stress-Responsive Gene Expression (e.g., P5CS, RD29A, RD29B, RD26)

The hormonal signaling initiated by allantoin culminates in the altered expression of a wide array of genes that directly protect the plant from stress-induced damage.

P5CS (Pyrroline-5-Carboxylate Synthase): Allantoin functions as a signaling molecule to stimulate the expression of the P5CS gene. mdpi.com, nih.gov, nih.gov This gene encodes the rate-limiting enzyme in the biosynthesis of proline, a crucial osmolyte that accumulates in plants under stress to maintain cellular turgor and protect macromolecules. mdpi.com, mdpi.com Exogenous application of allantoin has been shown to elicit a significant increase in P5CS1 transcript levels. nih.gov

RD29A, RD29B, RD26 (Response to Desiccation): As a consequence of activating the ABA pathway, allantoin accumulation leads to the subsequent upregulation of hallmark ABA-responsive genes, including RD29A, RD29B, and RD26. researchgate.net, researchgate.net, proquest.com These genes are well-known markers for abiotic stress tolerance and are involved in protecting cells from the effects of dehydration. researchgate.net, researchgate.net The induction of these genes provides a direct molecular link between allantoin accumulation and enhanced plant tolerance to stresses like drought and high salinity. researchgate.net, proquest.com

Table 2: Allantoin as a Signaling Molecule and its Molecular Targets

| Category | Target Pathway/Gene | Mechanism/Effect of Allantoin | Citations |

|---|---|---|---|

| Phytohormone Regulation | Abscisic Acid (ABA) | Activates ABA production by upregulating ABA biosynthesis genes (e.g., NCED3) and through post-translational activation of BG1. | researchgate.net, cngb.org, nih.gov |

| Jasmonic Acid (JA) | Activates the MYC2-regulated JA signaling pathway in an ABA-dependent manner. | oup.com, nih.gov, mdpi.com | |

| Brassinosteroids (BR) | Induces BR biosynthesis genes (e.g., cytochrome P450s), contributing to salinity tolerance. | nih.gov | |

| Stress-Responsive Gene Expression | P5CS | Stimulates the expression of P5CS, leading to the accumulation of the osmoprotectant proline. | mdpi.com, nih.gov, nih.gov |

| RD29A, RD29B, RD26 | Upregulates these desiccation-responsive genes as a downstream effect of ABA pathway activation. | researchgate.net, researchgate.net, proquest.com |

Role in Plant-Plant Interactions (e.g., Kin Recognition)

Allantoin, a nitrogen-rich compound derived from purine metabolism, has been identified as a key signaling molecule in plant-plant interactions, most notably in the process of kin recognition. semanticscholar.orgresearchgate.netproquest.com Research, particularly in rice (Oryza sativa), has demonstrated that root-secreted allantoin can act as a signal that allows plants to distinguish between related (kin) and unrelated (non-kin) neighbors. nih.govmdpi.comresearchgate.net This recognition can lead to altered growth strategies. For instance, rice plants have been observed to secrete less of the allelochemical allantoin when in the presence of kin, a behavior that changes when interacting with non-kin plants. frontiersin.orgresearchgate.net

The secretion of allantoin into the rhizosphere can stimulate root growth in neighboring plants. mdpi.com This response is linked to the upregulation of genes involved in the biosynthesis and transport of auxin, a key plant growth hormone. mdpi.com Specifically, the expression of genes such as OsYUCCAs, OsPIN1, OsPIN2, and OsAUX1 is enhanced, promoting root development. mdpi.com However, it has been suggested that the nitrogen-rich nature of allantoin may not be the direct signal of relatedness but rather an effect of an underlying signaling mechanism. nih.gov The ability of rice cultivars to recognize kin-secreted allantoin, even in the presence of non-kin individuals, and subsequently stimulate their own root system growth, underscores the nuanced role of this compound in mediating below-ground interactions and influencing plant community dynamics. frontiersin.orgnih.gov

Allantoin in Abiotic Stress Acclimatization and Tolerance in Plants

Higher levels of allantoin biosynthesis and accumulation in plants are strongly correlated with increased tolerance to a range of abiotic stresses, including salinity, drought, heavy metals, cold, and high irradiance. semanticscholar.orgresearchgate.netproquest.com Allantoin acts as a signaling molecule that can trigger a complex network of stress-responsive pathways, often involving crosstalk with key phytohormones like abscisic acid (ABA) and jasmonic acid (JA). researchgate.netproquest.com This signaling cascade leads to the activation of downstream stress-related genes, ultimately enhancing the plant's ability to withstand adverse environmental conditions. semanticscholar.orgresearchgate.netresearchgate.net

Mechanisms of Salinity Stress Tolerance

Allantoin plays a multifaceted role in helping plants tolerate salinity stress. Both endogenous accumulation and external application of allantoin have been shown to enhance salt tolerance in various plant species, including Arabidopsis thaliana and rice (Oryza sativa). researchgate.netnih.govnih.gov The mechanisms behind this enhanced tolerance are complex and involve physiological, transcriptomic, and metabolic adjustments.

One of the key mechanisms is the regulation of ion homeostasis. Allantoin helps in maintaining a favorable sodium-to-potassium (Na+/K+) ratio within the plant cells, which is critical for cellular function under high salt conditions. nih.govnih.gov Furthermore, allantoin enhances the plant's antioxidant capacity by increasing the levels of endogenous allantoin, which has antioxidant properties, and by boosting the activity of reactive oxygen species (ROS) scavenging enzymes. nih.gov This helps to mitigate the oxidative damage caused by salt stress.

At the molecular level, allantoin influences the expression of numerous genes. Transcriptome analyses have revealed that allantoin upregulates genes involved in ion transport and redox regulation while downregulating many salt-induced genes related to transcription, carbohydrate metabolism, and cell wall organization. nih.gov Allantoin also synergistically activates the biosynthesis of abscisic acid (ABA) and brassinosteroids (BR), two crucial phytohormones involved in stress responses. researchgate.netnih.gov This is achieved through the induction of genes like OsNCED1 (for ABA biosynthesis) and cytochrome P450 genes (for BR biosynthesis). nih.gov

Table 1: Effects of Allantoin on Rice Seedlings under Salt Stress

| Parameter | Treatment | Observation | Reference |

|---|---|---|---|

| Salt Tolerance | Exogenous Allantoin | Positively affects salt tolerance. | nih.gov |

| Endogenous Allantoin | Exogenous Allantoin | Increased content in shoots and roots. | nih.gov |

| ROS Scavenging | Exogenous Allantoin | Increased capacity. | nih.gov |

| Ion Homeostasis | Exogenous Allantoin | Maintains sodium and potassium homeostasis. | nih.gov |

| Gene Expression | Exogenous Allantoin | Upregulates ion transport and redox regulation genes. | nih.gov |

| Gene Expression | Exogenous Allantoin | Downregulates salt-induced genes related to metabolism and cell wall organization. | nih.gov |

| Phytohormone Biosynthesis | Exogenous Allantoin | Induces ABA (OsNCED1) and BR (Oscytochrome P450) biosynthesis genes. | nih.gov |

Responses to Drought Stress Conditions

Accumulation of allantoin is a notable response in plants subjected to drought stress. mdpi.com Studies on various plant species, including rapeseed (Brassica campestris), wheat (Triticum aestivum), and soybean (Glycine max), have shown a significant increase in allantoin levels under water-deficient conditions. mdpi.commdpi.comnih.gov This accumulation is part of a broader metabolic adjustment that helps plants cope with the stress.

Exogenous application of allantoin has been demonstrated to improve drought tolerance in rapeseed by enhancing the plant's antioxidant defense system and the glyoxalase system, which are crucial for detoxifying reactive oxygen species (ROS) produced under stress. mdpi.comnih.gov Allantoin-treated plants exhibit increased levels of ascorbate (B8700270) and glutathione (B108866), key non-enzymatic antioxidants. mdpi.comnih.gov Furthermore, the activities of antioxidant enzymes such as ascorbate peroxidase, dehydroascorbate reductase, glutathione reductase, glutathione peroxidase, and catalase are accelerated. mdpi.comnih.gov

These biochemical changes lead to improved physiological characteristics, including better water balance, reduced lipid peroxidation, and enhanced membrane stability. mdpi.com Ultimately, these beneficial effects translate into improved plant growth, biomass accumulation, and yield under drought conditions. mdpi.com In wheat, allantoin levels can increase by as much as 120-fold under progressive drought, indicating the critical role of ureide metabolism as a survival mechanism. mdpi.com

Table 2: Effects of Allantoin on Rapeseed under Drought Stress

| Parameter | Treatment | Observation | Reference |

|---|---|---|---|

| Antioxidant System | Foliar spray of Allantoin | Enhanced antioxidant defense and glyoxalase systems. | mdpi.comnih.gov |

| Non-enzymatic Antioxidants | Foliar spray of Allantoin | Increased contents of ascorbate and glutathione. | mdpi.comnih.gov |

| Antioxidant Enzymes | Foliar spray of Allantoin | Accelerated activities of APX, DHAR, GR, GPX, and CAT. | mdpi.comnih.gov |

| Physiological State | Foliar spray of Allantoin | Improved water balance and reduced proline content. | mdpi.com |

| Cellular Damage | Foliar spray of Allantoin | Reduced lipid peroxidation and hydrogen peroxide levels. | mdpi.comnih.gov |

| Growth and Biomass | Foliar spray of Allantoin | Improved plant growth, biomass, and yield. | mdpi.com |

Mitigation of Heavy Metal Stress

Allantoin plays a significant role in the mitigation of heavy metal stress in plants, particularly in the case of cadmium (Cd) toxicity. mdpi.com Cadmium stress is known to trigger ureide metabolism, leading to the accumulation of allantoin and its precursor, allantoate, which helps to alleviate the detrimental effects of the heavy metal. mdpi.com

Studies on Arabidopsis thaliana have shown that allantoin accumulation is a marker of oxidative stress induced by cadmium. mdpi.com Mutants with an impaired ability to degrade allantoin (aln-3 mutants) accumulate higher levels of this compound and exhibit increased tolerance to cadmium. mdpi.comresearchgate.net This enhanced tolerance is associated with the activation of antioxidant mechanisms, which help to maintain reactive oxygen species (ROS) homeostasis and improve growth attributes. mdpi.comresearchgate.net

Exogenous application of allantoin has also been found to be effective in mitigating cadmium-induced toxicity. In cucumber (Cucumis sativus), allantoin supplementation reversed the toxic effects of cadmium in a concentration-dependent manner. mdpi.com It led to an increase in root and shoot biomass, leaf area, and the content of photosynthetic pigments. mdpi.com The protective effect of allantoin is linked to the suppression of hydrogen peroxide (H2O2) levels, which is associated with improved enzymatic and non-enzymatic antioxidant systems. mdpi.com

Table 3: Effects of Allantoin on Plants under Cadmium (Cd) Stress

| Plant Species | Treatment | Key Findings | Reference |

|---|---|---|---|

| Arabidopsis thaliana | Cd exposure (in aln-3 mutants) | Higher allantoin accumulation, increased Cd tolerance, activation of antioxidant mechanisms. | mdpi.comresearchgate.net |

| Cucumis sativus | Exogenous Allantoin + Cd | Reversed Cd-induced toxicities, enhanced biomass, increased photosynthetic pigments, suppressed H2O2 levels. | mdpi.com |

Role in Cold and Irradiance Tolerance

The accumulation of allantoin is a documented response in plants exposed to low temperatures and high irradiance, suggesting its role in tolerance to these stresses. semanticscholar.orgresearchgate.netproquest.commdpi.com

In response to high irradiance, Arabidopsis thaliana plants accumulate allantoin, and this is associated with an increased expression of uricase, an enzyme involved in its synthesis. cas.cz An Arabidopsis mutant (aln-3) that constitutively accumulates high levels of allantoin demonstrates enhanced tolerance to high light stress compared to wild-type plants. cas.cz This provides strong evidence that allantoin accumulation contributes to the plant's ability to cope with excess light energy. cas.cz

Alleviation of Thermoinhibition (e.g., Seed Germination)

High temperatures can inhibit seed germination, a phenomenon known as thermoinhibition. Allantoin has been shown to play a novel role in alleviating this stress. techscience.comtechscience.com In Arabidopsis thaliana, treatment with allantoin enhances seed germination under high-temperature stress. techscience.comresearchgate.net

The mechanism by which allantoin promotes germination under heat stress involves the modulation of phytohormone levels and reactive oxygen species (ROS) homeostasis. techscience.com Allantoin reduces the content of abscisic acid (ABA), a hormone known to inhibit germination, under high-temperature conditions. techscience.com Additionally, allantoin targets a specific antioxidant enzyme, 1-CYS PEROXIREDOXIN (PER1), to efficiently scavenge the accumulation of ROS induced by heat stress. techscience.com The function of allantoin in promoting thermotolerance during seed germination is dependent on the presence of PER1. techscience.com Interestingly, mutants that are unable to break down allantoin (aln mutants) display higher seed germination rates and accumulate more endogenous allantoin, further supporting the role of this compound in overcoming thermoinhibition. techscience.com

**Table 4: Role of Allantoin in Seed Germination under High Temperature (HT) Stress in *Arabidopsis***

| Aspect | Observation | Mechanism | Reference |

|---|---|---|---|

| Effect of Allantoin Treatment | Enhances seed germination under HT stress. | Reduces ABA content and scavenges HT-induced ROS. | techscience.comresearchgate.net |

| Endogenous Allantoin | aln mutants with higher endogenous allantoin show higher seed germination under HT. | Reinforces the positive role of allantoin in thermotolerance. | techscience.com |

| Molecular Target | Allantoin targets PER1 to scavenge ROS. | The function of allantoin in thermotolerance requires PER1. | techscience.com |

Modulation of Oxidative Stress and Antioxidant Systems (e.g., ROS Scavenging Enzymes, PER1)

Allantoin demonstrates significant involvement in the modulation of oxidative stress across various non-human organisms by influencing the activity of antioxidant systems. Oxidative stress arises from an imbalance between the production of reactive oxygen species (ROS) and the organism's ability to detoxify these reactive products. cropj.comnih.gov Allantoin has been shown to bolster cellular antioxidant capacity by upregulating the expression and activity of key ROS-scavenging enzymes.

In animal models, allantoin administration has been linked to enhanced antioxidant defenses. For instance, in a mouse model of nonalcoholic steatohepatitis (NASH), allantoin treatment led to an increase in the protein expression of Superoxide Dismutase (SOD), Catalase (CAT), and Glutathione (GSH) levels. nih.gov This was associated with the activation of the SIRT1/Nrf2 pathway, which plays a crucial role in cellular resistance to oxidative stress. nih.gov Similarly, in rats with gastric ulcers, allantoin was reported to increase SOD and CAT levels. nih.gov Studies on the mud crab (Scylla serrata) also suggest that allantoin is a potent biomolecule for maintaining antioxidant homeostasis in response to environmental stressors, with its levels rising to ameliorate stress. mdpi.com

In plants, allantoin is recognized as a stress modulator that enhances tolerance to abiotic stresses, partly by activating ROS scavenging enzymes. nih.govmdpi.com Under conditions like cadmium stress, allantoin accumulation is considered an indicator of oxidative stress, and it helps alleviate toxicity by triggering antioxidant responses. mdpi.com Exogenous application of allantoin can induce ROS scavenging cascades. researchgate.net For example, in Arabidopsis thaliana under salt stress, the activities and expression of genes for ROS scavenging enzymes like AtSOD, AtPOD (Peroxidase), and AtCAT were significantly upregulated in transgenic plants with altered allantoin metabolism. nih.gov

While direct interaction between allantoin and the Period Circadian Regulator 1 (PER1) protein is not extensively documented, both are implicated in oxidative stress responses. PER1 is known to protect mitochondria from oxidative stress, partly by enhancing the activity of Glutathione Peroxidase (GPX) through direct interaction. nih.gov Given that allantoin upregulates the broader antioxidant system, including enzymes like GPX's substrate glutathione (GSH), it participates in the same cellular defense network that PER1 helps regulate. nih.govnih.gov Oxidative stress itself can lead to increased binding between PER1 and its transport protein, TNPO1, highlighting PER1's role in the cellular stress response. researchgate.net

Table 1: Effect of Allantoin on Key ROS-Scavenging Enzymes in Non-Human Organisms

| Organism/Model | Stress Condition | Enzyme/Molecule | Observed Effect | Reference |

| Mouse (NASH model) | Methionine-choline deficient diet | SOD, CAT, GSH | Increased levels/expression | nih.gov |

| Rat | Gastric Ulcer | SOD, CAT | Increased levels | nih.gov |

| Arabidopsis thaliana | Salt Stress | AtSOD, AtPOD, AtCAT | Upregulated activity/expression | nih.gov |

| Rice (Oryza sativa) | Salt Stress | ROS Scavenging Cascades | Induced | researchgate.net |

| Mud Crab (Scylla serrata) | Environmental Stress | Antioxidant Homeostasis | Modulated/Maintained | mdpi.com |

Regulation of Ion Homeostasis (e.g., Polyamine Accumulation)

Allantoin plays a crucial role in maintaining ion homeostasis in non-human organisms, particularly in plants facing abiotic stress such as high salinity. nih.gov This regulatory function is closely linked to its influence on the accumulation of polyamines (PAs), which are small, polycationic molecules essential for various physiological processes, including stress response and the regulation of ion transport across cellular membranes. frontiersin.orgmdpi.com

Under salt stress, allantoin has been shown to improve ion balance by adjusting the absorption of key cations. nih.gov In plants, it can compensate for the uptake of sodium (Na+), potassium (K+), calcium (Ca2+), and magnesium (Mg2+) ions to maintain a stable internal ionic environment. nih.gov This ability is critical for survival, as unchecked ion imbalances can disrupt cellular metabolism and membrane integrity. frontiersin.org

A key mechanism through which allantoin achieves this is by enhancing the accumulation of polyamines such as putrescine and spermine. nih.gov Polyamines are known to interact with and modulate the activity of ion channels in cell membranes. mdpi.com For example, they can block vacuolar cation channels and affect plasma membrane H+ pumps, thereby controlling ion fluxes. frontiersin.org In Beta vulgaris (beet) seedlings subjected to salt stress, pretreatment with exogenous allantoin modulated the activity of enzymes involved in polyamine biosynthesis, such as arginine decarboxylase (ADC) and S-adenosylmethionine decarboxylase (SAMDC), leading to changes in polyamine levels that contribute to stress tolerance. nih.gov The accumulation of these polyamines helps in maintaining osmotic equilibrium and protecting cellular structures under stress. nih.gov

In bacteria like Salmonella, while a direct link to allantoin is not specified, the coordinate regulation of polyamine and magnesium (Mg2+) levels is critical for maintaining cation homeostasis and viability, especially under stress conditions like Mg2+ starvation. nih.gov This underscores the conserved importance of polyamine-mediated ion homeostasis across different biological kingdoms.

Table 2: Allantoin's Role in Ion Homeostasis and Polyamine Metabolism in Plants

| Plant Species | Stress Condition | Effect on Ion Balance | Effect on Polyamine Metabolism | Reference |

| Arabidopsis thaliana | Salinity | Enhanced ion homeostasis | Increased accumulation of putrescine and/or spermine | nih.gov |

| Beta vulgaris | Salinity | Implied improvement | Modulated activities of PA biosynthesis enzymes (ADC, SAMDC) | nih.gov |

Osmoprotective and Photoprotective Functions

In plants, allantoin functions as a significant osmoprotectant and photoprotectant, contributing to tolerance against various abiotic stresses. nih.govmdpi.com Its accumulation is part of an inherent defensive mechanism that helps plants acclimatize to challenging environmental conditions. nih.govmdpi.com

As an osmoprotectant, allantoin helps cells maintain osmotic equilibrium, particularly under drought and high salinity. The accumulation of compatible solutes like allantoin lowers the cellular water potential, facilitating water retention and protecting cellular structures and enzyme functions from the damaging effects of dehydration and ionic stress. nih.gov This function is tied to its role in regulating ion homeostasis and stimulating the production of other protective molecules. nih.gov

Allantoin also contributes to photoprotection, shielding the photosynthetic apparatus from damage caused by excess light energy, which is often a secondary effect of other abiotic stresses. While the precise biochemical mechanisms are still being elucidated, the protective function of allantoin is linked to its ability to mitigate oxidative stress. mdpi.com By enhancing the activity of ROS-scavenging enzymes, allantoin helps to neutralize the harmful reactive oxygen species produced in chloroplasts under high light or other stress conditions, thus preventing photo-oxidative damage. nih.govmdpi.com

Allantoin's Role in Microbial Stress Physiology

Adaptive Responses to Nitrogen Starvation in Bacteria (e.g., Escherichia coli)

In the microbial realm, allantoin is a key metabolite in the adaptive response to nutritional stress, particularly nitrogen starvation in bacteria like Escherichia coli. nih.govasm.org When faced with a lack of preferred nitrogen sources, E. coli initiates a complex transcriptional and metabolic reprogramming to survive. nih.govimperial.ac.uk

During long-term nitrogen starvation, E. coli shifts its metabolism, leading to the breakdown of purines, which produces allantoin as an intermediate. asm.org The subsequent degradation of this accumulated allantoin becomes crucial for the cell's viability and ability to recover once nitrogen becomes available again. nih.gov The breakdown of allantoin releases ammonium, which can be assimilated into essential amino acids like glutamine and glutamate, thereby maintaining critical cellular processes during the prolonged starvation period. asm.org

This adaptive strategy involves a temporally coordinated expression of specific genes. The genes of the allantoin degradation pathway, including allB, allC, and allE, are essential for this process. asm.org Studies using mutant strains have shown that bacteria lacking these genes exhibit a significant delay in growth recovery after nitrogen replenishment, confirming the pathway's importance in the adaptive response. asm.org Therefore, the catabolism of allantoin is not just a simple nutrient-scavenging process but a vital component of the long-term stress physiology that allows E. coli to endure and effectively exit a growth-attenuated state. nih.govasm.org

Table 3: Role of Allantoin Pathway Genes in E. coli Nitrogen Starvation Response

| Gene | Encoded Protein/Function | Role in Nitrogen Starvation | Reference |

| allB | Allantoinase | Required for allantoin degradation. Mutant shows delayed growth recovery. | asm.org |

| allC | Allantoate amidohydrolase | Part of the allantoin degradation pathway. Mutant shows delayed growth recovery. | asm.org |

| allE | Allantoate permease | Transports allantoate. Mutant shows delayed growth recovery. | asm.org |

Cellular Regulatory Roles of Allantoin

Stimulation of Cell Proliferation in In Vitro Models (e.g., Keratinocytes, Fibroblasts)

Allantoin is widely recognized for its ability to stimulate cell proliferation, a key aspect of tissue regeneration and wound healing. This effect has been consistently demonstrated in in vitro models using primary skin cells, such as keratinocytes and fibroblasts. cosmeticscience.nettypology.com

In cultures of fibroblasts, the primary cells responsible for producing the extracellular matrix, allantoin has been shown to increase DNA synthesis and mitotic activity. cosmeticscience.net This indicates a direct stimulatory effect on the cell cycle, leading to an increased number of cells. The proliferation of fibroblasts is a critical step in the healing process, as it leads to the synthesis of collagen and other matrix components that form the new tissue structure. typology.com

Similarly, allantoin promotes the proliferation of keratinocytes, the main cell type of the epidermis. cosmeticscience.netnih.govnih.gov The regeneration of the epidermis, known as re-epithelialization, is facilitated by the activation, multiplication, and migration of these cells to cover a wounded area. typology.com In in vitro wound healing assays (scratch assays), allantoin has been used as a positive control, demonstrating its capacity to promote the closure of the "wound" by stimulating keratinocyte proliferation and migration. nih.govnih.gov Some studies have even compared its efficacy to other compounds, noting that while effective, other novel agents may exhibit even stronger proliferative effects. nih.govnih.gov This cellular-level stimulation is fundamental to allantoin's role in promoting the resolution of damaged skin.

Table 4: Summary of Allantoin's Proliferative Effects on In Vitro Cell Models

| Cell Type | Model/Assay | Observed Effect | Reference |

| Fibroblasts | In vitro culture | Increased DNA synthesis and mitotic activity | cosmeticscience.net |

| Fibroblasts | In vitro culture | Stimulation of fibroblastic proliferation | typology.com |

| Keratinocytes (HaCaT cells) | In vitro scratch assay | Promoted cell proliferation (used as a positive control) | nih.govnih.gov |

| Keratinocytes | In vitro models | Stimulated cell proliferation | cosmeticscience.net |

Modulation of Inflammatory Pathways at the Cellular Level

(-)-Allantoin has been shown to exert significant anti-inflammatory effects at the cellular level in various non-human models by modulating key signaling pathways involved in the inflammatory response. Research has highlighted its ability to interfere with the production of pro-inflammatory mediators and the activation of critical signaling cascades.

Studies utilizing rat basophilic leukemia (RBL-2H3) cells, a common model for mast cell degranulation and allergic reactions, have demonstrated that allantoin can effectively suppress the release of inflammatory molecules. researchgate.netnih.gov In these cells, when stimulated with compound 48/80, a potent mast cell degranulator, allantoin treatment led to a dose-dependent reduction in the secretion of several key inflammatory cytokines, including tumor necrosis factor-alpha (TNF-α), interleukin-8 (IL-8), and monocyte chemoattractant protein-1 (MCP-1). researchgate.netnih.gov This inhibition of cytokine release points to allantoin's ability to interfere with the cellular machinery responsible for producing and secreting these pro-inflammatory signals.

The molecular mechanism underlying these effects in RBL-2H3 cells appears to involve the modulation of intracellular calcium signaling. nih.gov Specifically, allantoin has been observed to inhibit the phosphorylation of phospholipase C gamma (PLCγ) and the inositol (B14025) 1,4,5-trisphosphate receptor (IP3R). nih.gov The PLCγ/IP3R pathway is crucial for the release of intracellular calcium stores, a key event in mast cell degranulation and the subsequent release of inflammatory mediators. researchgate.net By dampening this signaling cascade, allantoin effectively reduces the inflammatory response of these cells.

Furthermore, investigations in a mouse model of non-alcoholic steatohepatitis (NASH) have revealed another critical anti-inflammatory mechanism of allantoin, this time involving the nuclear factor-kappa B (NF-κB) pathway. herbmedpharmacol.com NF-κB is a pivotal transcription factor that governs the expression of numerous pro-inflammatory genes. nih.gov In this model, allantoin administration significantly reduced the expression of the NF-κB p65 subunit in liver tissue. herbmedpharmacol.com This down-regulation of NF-κB activity was accompanied by a decrease in the expression of cyclooxygenase-2 (COX-2) and a subsequent reduction in the hepatic concentration of prostaglandin (B15479496) E2 (PGE2), a potent inflammatory mediator. herbmedpharmacol.com

These findings collectively indicate that (-)-allantoin modulates inflammatory pathways at the cellular level through distinct but potentially interconnected mechanisms. In mast cell models, it targets the PLCγ/IP3R calcium signaling pathway to curtail the immediate release of pre-formed and newly synthesized inflammatory mediators. In the context of chronic inflammation, such as that seen in NASH, it acts on the central NF-κB signaling pathway, thereby suppressing the sustained production of inflammatory enzymes and prostaglandins.

Table 1: Research Findings on the Modulation of Inflammatory Pathways by (-)-Allantoin at the Cellular Level in Non-Human Organisms

| Organism/Cell Type | Inflammatory Model | Key Findings | Affected Signaling Pathway(s) | Reference(s) |

| Rat (RBL-2H3 cells) | Compound 48/80-induced pseudoallergic reaction | Reduced secretion of TNF-α, IL-8, and MCP-1. | Inhibition of PLCγ and IP3R phosphorylation. | researchgate.netnih.gov |

| Mouse (NASH model) | Non-alcoholic steatohepatitis | Decreased expression of NF-κB p65 and COX-2; reduced concentration of PGE2. | Inhibition of the NF-κB signaling pathway. | herbmedpharmacol.com |

Chemical Synthesis and Biotechnological Production of Allantoin

Conventional Chemical Synthesis Methodologies

Several conventional chemical synthesis methods have been developed for the production of allantoin (B1664786). These methods typically involve multi-step reactions and have been refined over the years to improve yield and reduce costs.

The condensation of urea (B33335) with glyoxylic acid is a widely used method for synthesizing allantoin. chemagent.sunih.gov This reaction is typically carried out under acidic conditions and heating. The process involves the reaction of glyoxylic acid and urea, often in the presence of a catalyst, to form an intermediate which then undergoes cyclization to yield allantoin. google.comgoogle.com Yields for this method can be significant, with some processes reporting yields of up to 85%. google.com

One patented method describes a two-stage process where methyl glyoxylate (B1226380) methyl hemiacetal is first reacted with urea in the presence of an inorganic acid at a pH of 1.0-2.0. google.com The subsequent ring-closure reaction is then carried out at a pH of 7.0-9.0, resulting in high-purity allantoin. google.com Another approach utilizes microwave irradiation in the presence of a specific catalyst, achieving a yield of 89.3% in 10 hours at 90°C. chemicalbook.com The reaction conditions, such as temperature, reactant ratio, and catalyst type, significantly influence the final yield. For instance, one study found optimal conditions to be a 1:4 molar ratio of glyoxylic acid to urea at 75°C for 3 hours, which resulted in a 60.75% yield of allantoin. researchgate.net

Interactive Data Table: Synthesis of Allantoin from Urea and Glyoxylic Acid

| Molar Ratio (Glyoxylic Acid:Urea) | Catalyst | Temperature (°C) | Reaction Time (h) | Yield (%) |

| 1:3 | Co[PyPS]2Mo11VO40 | 90 | 10 | 89.3 chemicalbook.com |

| 1:4 | None (acid-catalyzed) | 75 | 3 | 60.75 researchgate.net |

| 1:4.2 | Sulfuric acid and monoammonium sulfate | 70 | 10 | 79.18 google.com |

| 1:4.2 | Sulfuric acid and sodium pyrosulfate | 68 | 6.5 | 75.95 google.com |

| 1:4.2 | Phosphoric acid and primary ammonium phosphate (B84403) | 65 | 24 | 75.44 google.com |

Uric Acid Oxidation: The oxidation of uric acid was one of the earliest methods for synthesizing allantoin. chemagent.suorgsyn.org This process can be carried out using various oxidizing agents, including potassium permanganate (B83412), lead dioxide, hydrogen peroxide, and ozone. orgsyn.orglooksmax.org The reaction with alkaline potassium permanganate proceeds through a symmetrical intermediate. acs.org While historically significant, this method is often limited by the availability and cost of uric acid. longchangchemical.com The yield of allantoin from the oxidation of uric acid with potassium permanganate can range from 64% to 75%. orgsyn.org

Electrochemical methods offer an alternative route for allantoin synthesis. One such method is the electrolytic oxidation of uric acid. orgsyn.orglongchangchemical.com This process involves the electrochemical oxidation of uric acid at an electrode, leading to the formation of allantoin and other products. nih.govmdpi.com The reaction proceeds through a 2-electron oxidation of uric acid to a diimine intermediate, which then hydrolyzes to form allantoin. mdpi.comresearchgate.net This method can be influenced by factors such as electrode material and potential. nih.govresearchgate.net Another electrochemical approach involves the condensation of glyoxylic acid and urea under an electric current, which has been reported to have a slightly higher yield than the uric acid oxidation method. longchangchemical.com The electrolytic oxidation of oxalic acid has also been explored as a newer process. longchangchemical.com

Allantoin can also be synthesized by heating urea with dichloroacetic acid. chemagent.suorgsyn.org This method involves the reaction of 2 moles of urea with 1 mole of dichloroacetic acid. longchangchemical.com A detailed process involves adding dichloroacetic acid to a solution of sodium methoxide (B1231860) in methanol, followed by a series of steps including filtration, evaporation, and reaction with urea at 80°C for 2 hours. atamankimya.com This process has a reported total yield of 30.3% based on the dichloroacetic acid. atamankimya.com Synthesis from acetochloral is another, less common, method that has been mentioned in the literature. researchgate.net

Catalytic Synthesis Strategies for Allantoin

The use of catalysts in the synthesis of allantoin, particularly in the condensation of urea and glyoxylic acid, has been a focus of research to improve efficiency and yield.

Heterogeneous acid catalysts, such as solid superacids, have been investigated for the synthesis of allantoin from glyoxylic acid and urea. One study explored the use of a La2O3-promoted solid acid SO42-/SiO2-ZrO2 catalyst. researchgate.net The research found that the optimal conditions for this catalytic reaction were a catalyst amount of 2.5 g, a La2O3 doping amount of 0.12 wt%, a molar ratio of urea to glyoxylic acid of 4:1, a reaction temperature of 75°C, and a reaction time of 5 hours, which resulted in an allantoin yield of 46%. researchgate.net Other studies have also explored the use of various acid catalysts, including mixtures of hydrosulfate and sulfuric acid, or hydrophosphate and phosphoric acid, with reported yields of up to 75% or more. google.com The use of phosphorous acid and sulfamic acid as catalysts in a two-step process has also been patented, achieving a yield of 63.7% with a purity of 99.2%. google.com

Interactive Data Table: Catalytic Synthesis of Allantoin

| Catalyst | Reactants | Molar Ratio (Urea:Glyoxylic Acid) | Temperature (°C) | Reaction Time (h) | Yield (%) |

| La2O3-promoted SO42-/SiO2-ZrO2 | Urea, Glyoxylic Acid | 4:1 | 75 | 5 | 46 researchgate.netresearchgate.net |

| Hydrosulfate and Sulfuric Acid mixture | Urea, Glyoxylic Acid | 4.2:1 | 70 | 10 | 79.18 google.com |

| Hydrophosphate and Phosphoric Acid mixture | Urea, Glyoxylic Acid | 4.2:1 | 65 | 24 | 75.44 google.com |

| Phosphorous Acid and Sulfamic Acid | Urea, Glyoxylic Acid | Not Specified | 96-105 (ring-forming step) | Not Specified | 63.7 google.com |

Role of Organic Resins and Nanocomposites

The synthesis of allantoin from raw materials like glyoxylic acid and urea has been effectively enhanced through the use of heterogeneous catalysts, particularly organic resins and nanocomposites. researchgate.net Research has shown that sulfonic resins, a type of organic resin, can lead to higher yields of allantoin compared to other catalysts like zeolites. researchgate.net The morphology of the polymer used in these resins significantly influences the catalyst's performance. researchgate.net For instance, both gel-type and macroporous-type strongly acidic cation exchange resins have been successfully employed to catalyze the synthesis of allantoin. google.com Nanocomposites have also been studied as catalysts; for example, a La2O3-promoted solid acid SO42-/SiO2-ZrO2 catalyst was used to produce allantoin with a yield of up to 46% under optimized conditions. researchgate.net

Advanced Chemical Synthesis Techniques

Superheated Flow Chemistry for Allantoin Production

Superheated flow chemistry represents a significant advancement in the production of organic compounds, including allantoin. acs.orgscitechdaily.comresearchgate.neteurekalert.org This technique operates at temperatures above the normal boiling point of the solvent, which dramatically accelerates reaction rates. acs.orgscitechdaily.com By leveraging superheated conditions, a reaction that might take days at room temperature could potentially reach completion in minutes. acs.orgscitechdaily.com This process intensification not only improves productivity but also aligns with sustainability goals by offering greater solvent flexibility and enhanced safety. acs.orgresearchgate.net The preparation of allantoin has been specifically investigated using superheated flow conditions, employing a Design of Experiments (DoE) approach to optimize the process. acs.org This method allows for the rapid identification of optimal temperature and pressure boundaries to maximize yield and prevent decomposition. acs.org

De Novo Microbial Biosynthesis of Allantoin

In a departure from traditional chemical synthesis, de novo microbial biosynthesis offers a renewable and environmentally friendly route to allantoin production. nih.govresearchgate.net This approach involves engineering microorganisms to produce allantoin from simple carbon sources, such as glucose, which is a feat not yet achieved in nature by these microbes. nih.govresearchgate.net The core of this strategy is the construction of an artificial biosynthetic pathway within a host microorganism. nih.govresearchgate.net

Metabolic Engineering for Allantoin Production in Microorganisms (e.g., Escherichia coli)

Escherichia coli (E. coli) has been successfully engineered to serve as a microbial factory for allantoin production. nih.govresearchgate.net The process begins by creating a synthetic pathway to convert natural intermediates into allantoin. nih.gov A critical step involves screening for and introducing highly efficient enzymes that are not native to the organism's primary metabolic routes. nih.govresearchgate.net Specifically, effective urate oxidases and xanthine (B1682287) dehydrogenases are selected and expressed in E. coli. These enzymes enable the conversion of hypoxanthine (B114508), a natural intermediate in the purine (B94841) metabolic pathway of E. coli, into allantoin. nih.govresearchgate.net Allantoin is a known metabolite in E. coli, but its production through this engineered pathway from a simple sugar represents a significant metabolic engineering achievement. nih.gov

Optimization of Precursor Supply and Carbon Flux

The initial yield from the engineered microbial pathway is often modest and requires substantial optimization. nih.govresearchgate.net Key strategies focus on increasing the availability of necessary precursor molecules and directing the flow of carbon through the desired metabolic pathway. nih.govresearchgate.net To boost allantoin production in E. coli, several targeted modifications were made:

Enhancing Precursor Supply : The supply of the precursor molecule, hypoxanthine, was increased to feed the artificial pathway more efficiently. nih.govresearchgate.net

Redistribution of Carbon Flux : Metabolic pathways were engineered to divert more carbon from central metabolism (like glucose) towards the purine biosynthesis pathway, which produces the necessary precursors. nih.govresearchgate.net

Reduction of Competing Byproducts : The formation of acetate, a common byproduct of E. coli fermentation that can inhibit growth and productivity, was reduced. nih.govresearchgate.net

These systematic optimizations led to a dramatic increase in allantoin production. An initial strain produced 13.9 mg/L of allantoin from glucose in shake flask experiments. nih.govresearchgate.net Through targeted engineering to improve precursor supply and carbon flux, the titer was improved to 639.8 mg/L. nih.govresearchgate.net Finally, scaling up the process to a 1-L fermentor under fed-batch culture conditions resulted in a final titer of 2360 mg/L, a 170-fold increase over the initial engineered strain. nih.govresearchgate.net

| Engineering Stage | Allantoin Titer (mg/L) | Fold Increase |

| Initial Engineered Strain (Shake Flask) | 13.9 | 1x |

| Optimized Strain (Shake Flask) | 639.8 | ~46x |

| Final Strain (1-L Fed-Batch Fermentor) | 2360 | ~170x |

Allantoin Derivatives: Synthesis and Characterization

Synthetic Routes for Allantoin (B1664786) Derivatives

The unique chemical structure of allantoin, featuring multiple reactive nitrogen and oxygen atoms, allows for the synthesis of a wide array of derivatives. These derivatives are often created to modify the compound's physical properties or to combine its inherent activities with those of other chemical moieties. The primary synthetic routes involve the formation of salts and complexes with metals and the protection of its nitrogen atoms.

Due to its amphoteric nature, allantoin can react to form metal salts and adducts with numerous substances. longchangchemical.comakema.it This ability allows for the creation of complexes that not only retain the characteristic properties of allantoin but also incorporate the features of the added substance. longchangchemical.com

A significant class of these derivatives is the aluminum salts of allantoin. These compounds synergistically combine the astringent properties of aluminum with the soothing effects of allantoin. longchangchemical.comakema.it The synthesis of these complexes can be achieved through several methods. One common procedure involves reacting allantoin directly with an appropriate aluminum salt, such as aluminum hydroxide (B78521). This reaction is typically carried out in hot water, at temperatures ranging from approximately 150°F up to the boiling point. google.com In one variation of this method, finely-divided allantoin and the aluminum salt are mixed in their dry forms, and hot water is added with continuous trituration, leading to the solidification of the final product, which is then dried. google.com

Alternatively, aluminum hydroxy allantoinate can be prepared by first dissolving allantoin in a suitable basic solution, such as aqueous sodium hydroxide, to form the allantoin salt in situ. The subsequent addition of an aluminum salt solution causes the precipitation of the desired aluminum hydroxy allantoinate as a gelatinous precipitate. google.com This gel can be collected and dried or used in its gel form. google.com A variety of aluminum allantoinate complexes have been synthesized and characterized. longchangchemical.com

Table 1: Examples of Allantoin-Aluminum Complexes

| Compound Name | Molecular Formula | Description |

|---|---|---|

| Aluminum Dihydroxy Allantoinate (Aldioxa) | Al(OH)₂C₄H₅N₄O₃ | A white powder that is insoluble in water and most common solvents. longchangchemical.comakema.it |

| Aluminum Chlorhydroxy Allantoinate (Alcloxa) | Al₂(OH)₄ClC₄H₅N₄O₃ | A well-known allantoin complex. longchangchemical.comnih.gov |

| Aluminum Chlorhydroxy Allantoinate Propylene Glycol Complex | [Al₂(OH)₄ClC₄H₅N₄O₃]C₃H₈O₂ | A white powder used as a wetting agent and skin astringent. longchangchemical.com |

The synthesis of N-protected derivatives is a fundamental strategy in organic chemistry for achieving regioselectivity in molecules with multiple reactive amine or amide groups. In the context of allantoin's hydantoin (B18101) structure, protecting one or more of the four nitrogen atoms allows for controlled chemical modifications at other positions of the molecule.

General synthetic methodologies are employed for the introduction of these protecting groups. For instance, the synthesis of N-mono-protected α,ω-diaminoalkanes can be achieved in high yields using standard protecting groups like Cbz (Carboxybenzyl) and Boc (tert-butyloxycarbonyl). researchgate.net In the synthesis of more complex molecules containing related heterocyclic structures, specific N-protecting groups are chosen to control reactivity and conformation. For example, the synthesis of a protected 2-azido-L-altroside derivative involved the reduction of the azido (B1232118) group followed by reaction with 9-fluorenylmethoxycarbonyl chloride (Fmoc-Cl) to yield the N-Fmoc protected amine. nih.gov In another instance, tetrachlorophthalic anhydride (B1165640) in pyridine (B92270) was used to install an N-TCP (tetrachlorophthaloyl) protecting group. nih.gov

While extensive literature specifically detailing the synthesis of a wide range of N-mono- and N,N-di-protected derivatives of allantoin itself is not broadly available, the established principles of protecting group chemistry for amines and amides are directly applicable. researchgate.netnih.gov These methods provide the tools to selectively mask the nitrogen atoms within the allantoin scaffold, facilitating the synthesis of more complex and targeted derivatives.

Structural Elucidation and Characterization of Allantoin Derivatives

The definitive identification and characterization of newly synthesized allantoin derivatives rely on a combination of modern analytical techniques. Spectroscopic and crystallographic methods are indispensable for confirming molecular structure, purity, and three-dimensional arrangement.

A suite of spectroscopic techniques is used to elucidate the structure of allantoin derivatives.

Infrared (IR) and Raman Spectroscopy : Fourier-transform infrared (FTIR) and FT-Raman spectroscopy are powerful tools for identifying the functional groups within a molecule. The FTIR spectrum of allantoin displays a number of characteristic absorption bands. Strong peaks between 3340 cm⁻¹ and 3440 cm⁻¹ correspond to the N-H stretching vibrations of the amine and amide groups. researchgate.net The carbonyl (C=O) groups of the hydantoin ring and the ureido side chain give rise to distinct stretching vibrations in the region of 1660 cm⁻¹ to 1782 cm⁻¹. researchgate.net Bending vibrations of the amide N-H group are typically found in the 1600-1800 cm⁻¹ range. researchgate.net Analysis of these spectral shifts in derivatives can confirm the formation of complexes, such as with zinc, where interactions are deduced from shifts in the 400 to 1800 cm⁻¹ region. researchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H and ¹³C NMR spectroscopy provide detailed information about the atomic connectivity and chemical environment within a molecule. NMR analysis is crucial for confirming the purity, structural integrity, and conformation of allantoin derivatives, particularly for isotope-labeled compounds. openmedscience.com For example, ¹³C NMR analysis of ¹³C-labeled allantoin was able to confirm a structural rearrangement of the molecule in solution. openmedscience.com While various deuterated solvents can be used, dimethyl sulfoxide (B87167) (DMSO)-d₆ has been shown to be effective for achieving good solubility and spectral resolution for allantoin and its extracts. nih.gov

UV-Visible (UV-Vis) Spectroscopy : UV-Vis spectrophotometry is a rapid method for the analysis of allantoin and its derivatives. ijcmas.com In alcoholic solutions, allantoin shows a strong absorbance peak at approximately 280 nm. ijcmas.com

Mass Spectrometry (MS) : Mass spectrometry is used to determine the molecular weight of allantoin derivatives and to confirm their elemental composition. The mass spectrum of allantoin is consistent with its molecular formula of C₄H₆N₄O₃. researchgate.net This technique is also vital in characterizing novel synthetic derivatives, such as 2-thiohydantoins, by identifying their molecular ion peaks. ekb.eg

Table 2: Key Spectroscopic Data for Allantoin

| Spectroscopic Technique | Observed Features / Wavenumbers (cm⁻¹) / Shifts (ppm) | Assignment |

|---|---|---|

| FTIR | 3438, 3343 cm⁻¹ | Symmetric -NH₂ and ring -NH stretching vibrations researchgate.net |

| FTIR | 1782, 1718, 1660 cm⁻¹ | C=O stretching vibrations (imidazole ring and amide) researchgate.net |

| ¹H NMR (in D₂O, pH 7.4) | 5.38 ppm | Proton signal nih.gov |

| ¹³C NMR (in H₂O) | 178.98, 162.52, 66.08 ppm | Carbon signals nih.gov |

| UV-Vis (in Methanol/Ethanol) | 280 nm | Strong absorbance peak ijcmas.com |

X-ray crystallography is the definitive method for determining the three-dimensional atomic arrangement of a crystalline solid. lindau-nobel.org This technique provides precise coordinates of each atom, allowing for the detailed analysis of bond lengths, bond angles, and intermolecular interactions. The method relies on the diffraction of an X-ray beam by the ordered lattice of a crystal, which produces a unique diffraction pattern that can be mathematically transformed into an electron density map and, subsequently, a molecular model. lindau-nobel.orgyoutube.com

Crystallographic data for allantoin reveals that it crystallizes in the monoclinic system. nih.govchemagent.su The study of allantoin derivatives and complexes using X-ray diffraction provides invaluable structural insights. For example, crystallographic analysis has been used to determine the molecular structure of metal complexes with hydantoins and allantoin. ekb.eg In studies of amidinate aluminum complexes, X-ray diffraction revealed a distorted tetrahedral geometry around the central aluminum atom. rsc.org

Furthermore, crystallographic studies are essential in the field of structural biology and drug design. nih.gov By co-crystallizing a derivative with a target protein, such as an enzyme, the precise binding mode and interactions can be visualized. This was demonstrated in the study of a hydantoin racemase, where crystals were grown with and without a hydantoin substrate to elucidate the structure of the active site. nih.gov The fundamental data obtained from these studies, including unit-cell parameters and crystal system information, are foundational for understanding the solid-state structure of allantoin derivatives. nih.gov

Advanced Analytical Methodologies for Allantoin Research

Spectroscopic Techniques for Allantoin (B1664786) Quantification and Identification

Spectroscopic methods are instrumental in elucidating the molecular structure and quantifying (-)-allantoin by measuring its interaction with electromagnetic radiation.